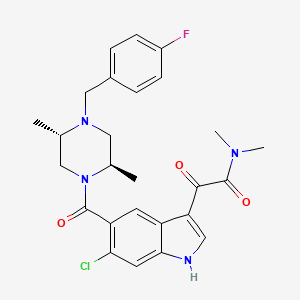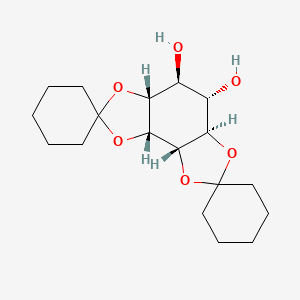
1,2:3,4-Di-O-cyclohexylidene-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2:3,4-Di-O-cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring compound found in various biological systems. This compound is characterized by the presence of cyclohexylidene groups at the 1,2 and 3,4 positions of the myo-inositol ring. It is commonly used in organic synthesis and has significant applications in various scientific fields .
Preparation Methods
The synthesis of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol typically involves the protection of myo-inositol hydroxyl groups using cyclohexylidene groups. One common method involves the use of 1,1-dimethoxycyclohexane in the presence of an acid catalyst such as sulfuric acid-silica (H2SO4-silica). This reaction results in the simultaneous protection of the 1-OH and 2-OH groups, forming the 1,2-O-cyclohexylidene-myo-inositol intermediate. Further reaction with dimethoxycyclohexane leads to the formation of this compound .
Chemical Reactions Analysis
1,2:3,4-Di-O-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding inositol phosphates.
Reduction: Reduction reactions can lead to the formation of deprotected inositol derivatives.
Substitution: The compound can undergo substitution reactions, such as p-toluenesulfonylation, to form various derivatives.
Common reagents used in these reactions include sulfuric acid, dimethoxycyclohexane, and p-toluenesulfonyl chloride. Major products formed from these reactions include inositol phosphates and various protected inositol derivatives .
Scientific Research Applications
1,2:3,4-Di-O-cyclohexylidene-myo-inositol has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various inositol derivatives and phosphates.
Biology: The compound is used in the study of inositol metabolism and signaling pathways.
Medicine: It is employed in the research of diseases such as lithium-induced nephrogenic diabetes insipidus.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol involves its role as a protected form of myo-inositol. The cyclohexylidene groups protect the hydroxyl groups of myo-inositol, allowing for selective reactions at other positions. This protection is crucial for the synthesis of various inositol derivatives and phosphates, which are important in biological signaling pathways .
Comparison with Similar Compounds
1,2:3,4-Di-O-cyclohexylidene-myo-inositol can be compared with other similar compounds such as:
1,24,5-Di-O-cyclohexylidene-myo-inositol: This compound has cyclohexylidene groups at different positions and exhibits different reactivity.
1,25,6-Di-O-cyclohexylidene-myo-inositol: Another derivative with cyclohexylidene groups at the 1,2 and 5,6 positions, used in different synthetic applications.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and the synthesis of unique inositol derivatives .
Properties
Molecular Formula |
C18H28O6 |
|---|---|
Molecular Weight |
340.4 g/mol |
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13+,14+,15-,16+/m0/s1 |
InChI Key |
PHAPESVEHHOBEI-UGYDUONOSA-N |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


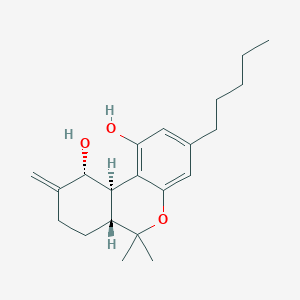

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
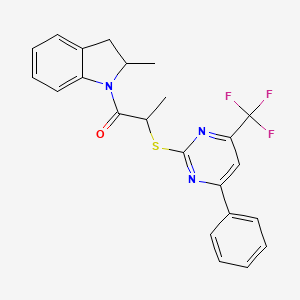
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
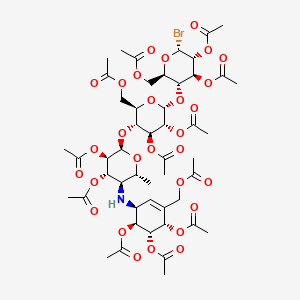
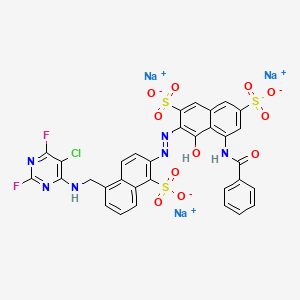
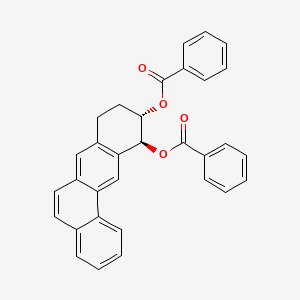
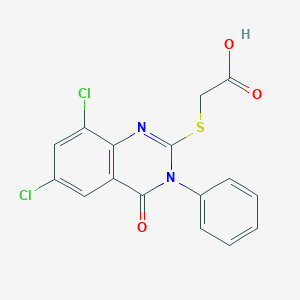
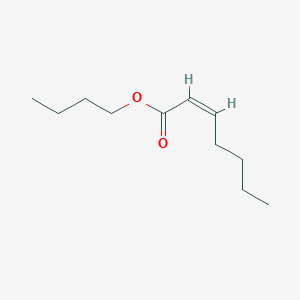

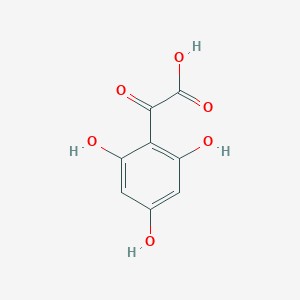
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
